(3-Aminophenyl)(4-methoxyphenyl)methanol
Description
Contextualization of Diarylmethanol Chemistry in Contemporary Organic Synthesis
The synthesis of diarylmethanols has been a subject of extensive research, with methodologies evolving to offer greater efficiency, selectivity, and functional group tolerance. Classical approaches often involve the addition of an organometallic reagent, such as a Grignard or organolithium compound, to an aromatic aldehyde. More contemporary methods, such as the Wittig rearrangement of aryl benzyl (B1604629) ethers, provide alternative pathways to isomerically pure substituted diarylmethanols. rsc.org The resulting diaryl-methanol scaffold can undergo a variety of subsequent transformations, including oxidation to the corresponding benzophenone (B1666685), reduction to a diarylmethane, or nucleophilic substitution of the hydroxyl group, making it a valuable synthetic intermediate.
The broader class of diaryl-methane derivatives, accessible from diarylmethanols, is of significant interest in medicinal chemistry. These structures are found in a range of biologically active compounds, highlighting the importance of their synthetic precursors.
Significance of Amine and Methoxy (B1213986) Functional Groups in the Design and Reactivity of Diarylmethanol Architectures
The presence of both an amine (-NH₂) and a methoxy (-OCH₃) group on the aryl rings of (3-Aminophenyl)(4-methoxyphenyl)methanol imparts a unique electronic character to the molecule. Both groups are generally considered electron-donating, a property that significantly influences the reactivity of the aromatic rings and the stability of potential intermediates.
The amino group , located at the meta-position of one phenyl ring, is a powerful activating group in electrophilic aromatic substitution reactions. Its lone pair of electrons can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This activating effect is most pronounced at the ortho and para positions relative to the amine.
The methoxy group , situated at the para-position of the second phenyl ring, is also an electron-donating group. The oxygen atom's lone pairs can participate in resonance, enriching the electron density of its host ring. This group directs incoming electrophiles to the ortho positions. The interplay of these two groups can be strategically exploited in further synthetic transformations of the molecule.
The electronic nature of these substituents also affects the reactivity of the benzylic alcohol. The electron-donating character of both the amine and methoxy groups can stabilize a potential carbocation intermediate formed upon protonation and loss of the hydroxyl group. This enhanced stability facilitates nucleophilic substitution reactions at the benzylic carbon.
Overview of this compound as a Model Compound for Advanced Academic Inquiry
While extensive, dedicated research on this compound is not widely available in peer-reviewed literature, its structure makes it an excellent model for academic study for several reasons:
Stereo-genic Center: The benzylic carbon is a pro-stereogenic center, meaning that reactions at this position can lead to the formation of chiral molecules. The synthesis of enantiomerically enriched diarylmethanols is a significant area of research, with applications in asymmetric catalysis and the preparation of chiral drugs.
Functional Group Interplay: The presence of three distinct functional groups—an amine, an ether (methoxy), and an alcohol—provides a platform for investigating selective chemical transformations. For instance, one could explore conditions for the selective acylation or alkylation of the amine in the presence of the alcohol, or the selective oxidation of the alcohol without affecting the other functionalities.
Spectroscopic Analysis: The distinct electronic environments of the two aromatic rings, due to the different substitution patterns, would lead to complex and informative NMR spectra. Analyzing these spectra would provide a valuable exercise in structure elucidation and understanding substituent effects on chemical shifts.
Below is a table summarizing the key properties of this model compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol |
| Key Functional Groups | Primary Amine, Methoxy (Ether), Secondary Alcohol |
| Structural Features | Two substituted phenyl rings, a benzylic alcohol |
Structure
3D Structure
Properties
IUPAC Name |
(3-aminophenyl)-(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCULPGAHLEVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Route Design for 3 Aminophenyl 4 Methoxyphenyl Methanol and Its Analogs
Precursor Synthesis and Functional Group Introduction Strategies
The successful synthesis of the target diarylmethanol hinges on the efficient preparation of appropriately functionalized precursors. The primary retrosynthetic disconnections point toward two key building blocks: a 3-aminophenyl moiety and a 4-methoxyphenyl (B3050149) moiety. The strategies for their synthesis involve standard and advanced functional group interconversions.
The 3-aminophenyl precursor can be derived from several common starting materials. A typical route involves the nitration of benzaldehyde (B42025) to yield 3-nitrobenzaldehyde, followed by a selective reduction of the nitro group to an amine using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation. Protecting the amino group is often a critical subsequent step, especially for methodologies involving strongly basic or nucleophilic reagents like organometallics. Common protecting groups (PGs) for amines include tert-butyloxycarbonyl (Boc) or a silyl (B83357) group, which can be introduced under mild conditions.
The 4-methoxyphenyl precursor is generally more straightforward to prepare. Anisole (methoxybenzene) can be readily halogenated (e.g., brominated) to produce 4-bromoanisole (B123540), a key precursor for organometallic approaches. Alternatively, 4-methoxybenzaldehyde (B44291) (anisaldehyde) is commercially available and serves as a direct electrophilic partner in additions reactions.
| Precursor Type | Example Compound | Role in Synthesis | Common Starting Material |
| Electrophile | 3-Aminobenzaldehyde (B158843) (or protected form) | Carbonyl source for nucleophilic attack | 3-Nitrobenzaldehyde |
| Electrophile | 4-Methoxybenzaldehyde (Anisaldehyde) | Carbonyl source for nucleophilic attack | Anisole or 4-Cresol |
| Nucleophile | 4-Methoxyphenylmagnesium bromide | Organometallic nucleophile | 4-Bromoanisole |
| Nucleophile | 3-(Protected-amino)phenylmagnesium bromide | Organometallic nucleophile | 3-Bromoaniline (protected) |
Carbon–Carbon Bond Formation Approaches for Diarylmethanol Scaffolds
The central challenge in synthesizing (3-Aminophenyl)(4-methoxyphenyl)methanol is the formation of the carbon-carbon bond linking the two aryl rings to the central carbinol carbon.
The Grignard reaction is a powerful and widely used method for C-C bond formation and the synthesis of alcohols. tsijournals.com This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde or ketone. utdallas.edu For the target molecule, two primary Grignard routes are conceivable:
Route A: Addition of 4-methoxyphenylmagnesium bromide to 3-aminobenzaldehyde.
Route B: Addition of a 3-aminophenylmagnesium bromide derivative to 4-methoxybenzaldehyde.
A significant challenge in both routes is the presence of the acidic proton on the amino group, which can quench the highly basic Grignard reagent. cerritos.edu Therefore, protection of the amino group is essential for the reaction to proceed efficiently.
Synthetic Scheme Example (Route A):
Step 1 (Protection): 3-Aminobenzaldehyde is reacted with an appropriate protecting agent (e.g., di-tert-butyl dicarbonate) to form a protected aldehyde.
Step 2 (Grignard Reaction): 4-Methoxyphenylmagnesium bromide, prepared from 4-bromoanisole and magnesium metal in an anhydrous ether solvent, is added to the protected aldehyde. libretexts.org This forms a magnesium alkoxide intermediate.
Step 3 (Workup & Deprotection): The reaction is quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the alkoxide, yielding the protected diarylmethanol. utdallas.edu Subsequent removal of the protecting group under appropriate conditions (e.g., acid treatment for a Boc group) furnishes the final product, this compound.
A common side reaction in Grignard syntheses is the formation of a biphenyl (B1667301) impurity through a coupling reaction between the Grignard reagent and any unreacted aryl halide. libretexts.org This can be minimized by controlling the reaction temperature and the rate of addition. libretexts.org
| Route | Nucleophile | Electrophile | Key Consideration |
| A | 4-Methoxyphenylmagnesium bromide | N-Protected 3-aminobenzaldehyde | Protection of the amino group is mandatory to prevent quenching of the Grignard reagent. |
| B | N-Protected 3-aminophenylmagnesium bromide | 4-Methoxybenzaldehyde | Synthesis of the aminophenyl Grignard reagent requires a protected starting material (e.g., N-protected 3-bromoaniline). |
Reductive coupling reactions offer an alternative strategy for forming the diarylmethanol scaffold, typically by creating a C-C bond between two carbonyl compounds or their derivatives. While classic homocoupling reactions like the Pinacol coupling (which would produce a symmetrical diol) are not directly applicable for unsymmetrical diarylmethanols, related reductive cross-coupling protocols can be employed.
These methods often involve the use of a low-valent metal reductant to couple two different electrophilic partners. For instance, a magnesium-mediated three-component reductive cross-coupling of an aryl aldehyde, an aryl bromide, and an acylating agent can produce diarylmethanol esters. acs.org A hypothetical adaptation for the synthesis of this compound could involve the reductive cross-coupling of 3-aminobenzaldehyde and 4-bromoanisole (or vice versa, with appropriate functional group protection) using a suitable transition metal catalyst and a terminal reductant. Such methods provide access to the diaryl scaffold from non-organometallic precursors, complementing traditional approaches. acs.orgnih.gov
Rearrangement Reactions in Substituted Diarylmethanol Synthesis
Rearrangement reactions provide sophisticated and often highly regioselective pathways to complex molecular architectures, including substituted diarylmethanols.
The nih.govrsc.org-Wittig rearrangement is a powerful transformation involving the base-promoted rearrangement of an ether to an alcohol, effectively migrating an alkyl or aryl group. organic-chemistry.org This reaction has been developed into a robust method for the synthesis of isomerically pure substituted diarylmethanols from aryl benzyl (B1604629) ether precursors. nih.govresearchgate.net
The strategy involves preparing an ether where one aryl ring is connected to the benzylic oxygen and the other is part of the benzyl group. Deprotonation of the benzylic carbon with a strong base (e.g., n-butyllithium) generates a carbanion, which then undergoes a nih.govrsc.org-rearrangement to form a more stable tertiary alkoxide, which is subsequently protonated to yield the diarylmethanol. organic-chemistry.org
Research has shown that an N-butyl amide group is a highly effective promoter for the nih.govrsc.org-Wittig rearrangement of aryl benzyl ethers. nih.govresearchgate.net This methodology is compatible with various functional groups, including methoxy (B1213986) groups, making it suitable for synthesizing analogs of the target compound. nih.gov
Hypothetical Synthetic Application: A precursor such as N-butyl-3-((4-methoxybenzyl)oxy)benzamide could be synthesized. Treatment with a strong base like n-butyllithium in combination with potassium tert-butoxide would induce deprotonation at the benzylic carbon, followed by rearrangement of the 3-(N-butylcarbamoyl)phenyl group to the benzylic carbon. This would generate the diaryl carbinol scaffold. The amide group could then be converted to the required amino group in subsequent steps. This approach offers excellent regiocontrol, as the connectivity is predetermined by the initial ether synthesis. nih.gov
| Rearrangement Type | Precursor | Key Reagent | Advantage |
| nih.govrsc.org-Wittig Rearrangement | Aryl Benzyl Ether (e.g., with an amide promoter) | Strong Base (e.g., n-BuLi) | High regioselectivity; provides access to isomerically pure products. nih.govresearchgate.net |
| rsc.orgresearchgate.net-Wittig Rearrangement | Allyl Aryl Ether | Strong Base | Not suitable for diarylmethanol synthesis; forms homoallylic alcohols. organic-chemistry.org |
Carbon-carbon bond formation can also be achieved via the addition of nucleophiles to imines, which are nitrogen analogs of aldehydes and ketones. An intermolecular approach would involve the addition of a 4-methoxyphenyl organometallic reagent (e.g., 4-methoxyphenyllithium) to an imine derived from 3-aminobenzaldehyde. This reaction forms a lithium amide intermediate, which upon aqueous workup, yields the target aminodiarylmethanol.
The synthesis of aziridines through the reaction of imines with organolithium carbenoids highlights the utility of imines as electrophiles in C-C bond-forming reactions. researchgate.net This principle can be extended to the synthesis of diarylmethanols. The key steps would be:
Imine Formation: Condensation of a protected 3-aminobenzaldehyde with a primary amine (e.g., benzylamine) to form the corresponding N-substituted imine.
Nucleophilic Addition: Reaction of the imine with an organometallic reagent, such as 4-methoxyphenylmagnesium bromide. The organometallic reagent adds to the electrophilic carbon of the C=N double bond.
Hydrolysis: Hydrolysis of the resulting intermediate cleaves the N-substituent and protonates the alkoxide, yielding the primary amine product.
This approach offers an alternative to the direct use of aldehydes and can be advantageous in cases where the aldehyde is unstable or prone to side reactions.
Oxidation and Reduction Pathways for the Methanol (B129727) Moiety
The interconversion between the diarylmethanol and its corresponding diaryl ketone is a fundamental transformation in the synthesis of this compound and its analogs. These oxidation and reduction pathways are critical for both the direct synthesis and the derivatization of these compounds.
Oxidation of the Methanol Moiety
The oxidation of the secondary alcohol in diarylmethanols to a ketone is a common and essential transformation. Various reagents and conditions can be employed to achieve this, ranging from classic stoichiometric oxidants to modern catalytic systems. The choice of oxidant often depends on the substrate's functional group tolerance, desired yield, and reaction scale.
A direct and efficient method for the synthesis of diaryl ketones involves the C(sp³)–H oxidation of diarylmethanes. One such protocol uses environmentally friendly molecular oxygen (O₂) as the oxidant, promoted by commercially available metal hexamethyldisilazides like LiN(SiMe₃)₂. This metal-free approach is mild and compatible with various functional groups, providing diaryl ketones in excellent yields. researchgate.net Other traditional methods utilize chromium-based reagents like Pyridinium (B92312) Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in non-aqueous solvents such as dichloromethane (B109758) (CH₂Cl₂). vanderbilt.edu These reagents are effective for oxidizing secondary alcohols to ketones without significant over-oxidation. vanderbilt.edu Ruthenium tetroxide is another powerful oxidant for converting secondary alcohols to ketones. vanderbilt.edu A tandem arylation/oxidation process has also been described where a Pd(OAc)₂-NiXantphos catalyst system is used to arylate diarylmethanes, followed by in-situ oxidation of the product to a carbinol by exposure to air. nih.gov
| Oxidation Method | Reagent/Catalyst | Oxidant | Typical Substrate | Product | Key Features |
| Direct C-H Oxidation | LiN(SiMe₃)₂ | O₂ | Diarylmethane | Diaryl Ketone | Metal-free, mild conditions, high yields. researchgate.net |
| Collins Oxidation | CrO₃·2pyridine | - | Secondary Alcohol | Ketone | Non-aqueous, good for acid-sensitive compounds. vanderbilt.edu |
| PCC Oxidation | Pyridinium Chlorochromate | - | Secondary Alcohol | Ketone | Slightly acidic, stoichiometric, widely used. vanderbilt.edu |
| PDC Oxidation | Pyridinium Dichromate | - | Secondary Alcohol | Ketone | Can oxidize 1° alcohols to aldehydes or carboxylic acids depending on the solvent. vanderbilt.edu |
| Tandem Arylation/Oxidation | Pd(OAc)₂-NiXantphos | Air (O₂) | Diarylmethane | Triarylmethanol | One-pot synthesis from diarylmethanes and aryl bromides. nih.gov |
Reduction of the Diaryl Ketone Moiety
The reduction of a diaryl ketone, such as (3-aminobenzoyl)(4-methoxyphenyl)methanone, is the most direct route to synthesizing this compound. This transformation can be achieved using a variety of reducing agents and methodologies, including hydride reagents, catalytic hydrogenation, and transfer hydrogenation.
Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used for their efficiency and simplicity. wikipedia.org However, these methods require stoichiometric amounts of the reagent and can generate significant waste, making them less suitable for large-scale industrial applications. tandfonline.com
Catalytic hydrogen-transfer reduction offers a more practical and environmentally benign alternative. tandfonline.com This method typically uses an inexpensive hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. wikipedia.orgtandfonline.com For instance, aryl ketones can be reduced using sec-butanol as a hydrogen donor in the presence of potassium hydroxide (B78521) (KOH) without a metal catalyst. tandfonline.com Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective for transfer hydrogenation, often in the presence of a chiral ligand to achieve enantioselectivity. wikipedia.org
Electrochemical reduction is another valuable technique, offering a tunable system that avoids the need for stoichiometric external reductants. researchgate.net Cathodic reductive electrolysis can be used to transform various carbonyl groups, including diaryl ketones, into their corresponding alcohols. researchgate.net
| Reduction Method | Reagent/Catalyst | Hydrogen Source | Typical Substrate | Product | Key Features |
| Hydride Reduction | NaBH₄ or LiAlH₄ | Hydride ion | Diaryl Ketone | Diaryl-methanol | Stoichiometric, high yields, common lab method. wikipedia.org |
| Transfer Hydrogenation | Ruthenium complex | Isopropanol | Aryl Ketone | Aryl-methanol | Catalytic, avoids using H₂ gas, can be made asymmetric. wikipedia.org |
| Uncatalyzed Hydrogen Transfer | KOH | sec-Butanol | Aryl Ketone | Aryl-methanol | Environmentally benign, avoids metal catalysts. tandfonline.com |
| Catalytic Hydrogenation | Transition Metal Catalyst | H₂ gas | Diaryl Ketone | Diaryl-methanol | Uses molecular hydrogen, often with catalysts like Ru(BINAP). wikipedia.org |
| Electrochemical Reduction | Graphite Felt Electrode | - | Ketone | Secondary Alcohol | Tunable, avoids stoichiometric reductants. researchgate.net |
Catalytic Transformations in the Synthesis of Substituted Diarylmethanols
Catalytic methods provide powerful and efficient strategies for constructing the diarylmethanol framework. These approaches often involve the formation of a key carbon-carbon bond, typically through the addition of an organometallic reagent to an aromatic aldehyde.
A highly effective approach is the catalytic addition of aryl organometallic reagents to aromatic aldehydes. nih.govscispace.com Organozinc reagents are frequently employed for this purpose. nih.govnih.gov One-pot procedures starting from readily available aryl bromides have been developed. These involve a lithium-bromide exchange followed by transmetallation with a zinc salt (e.g., ZnCl₂) to generate an arylzinc species. This species then adds to an aldehyde in the presence of a catalyst. nih.gov A significant challenge in these reactions is the presence of Lewis acidic salt byproducts (like LiCl or MgX₂), which can promote a non-catalyzed background reaction, leading to low enantioselectivity in asymmetric variants. nih.gov This issue can be mitigated by using chelating agents like tetraethylethylene diamine (TEEDA) to sequester the Lewis acidic salts. nih.gov
Palladium-catalyzed reactions also play a role in the synthesis of diaryl- and triarylmethanols. For example, a tandem reaction involving the arylation of weakly acidic C-H bonds in diarylmethanes with aryl bromides can be catalyzed by a Pd(OAc)₂-NiXantphos system. nih.gov Iron-based catalysts, such as FeCl₃, have been used to catalyze the nucleophilic substitution of diarylmethanols with various nucleophiles, demonstrating the utility of the methanol moiety as a leaving group in further transformations. researchgate.net
| Catalytic Method | Catalyst System | Reactants | Product | Key Features |
| Arylzinc Addition | Amino alcohol-based catalysts | Aryl bromide, n-BuLi, ZnCl₂, Aldehyde | Diarylmethanol | One-pot synthesis from aryl bromides; can be made highly enantioselective. nih.gov |
| Tandem Arylation/Oxidation | Pd(OAc)₂-NiXantphos | Diarylmethane, Aryl bromide | Triarylmethanol | C-H activation of diarylmethanes. nih.gov |
| Nucleophilic Substitution | FeCl₃ | Diarylmethanol, Nucleophile (e.g., sulfamide) | Substituted Diarylmethane | Dehydrative substitution; versatile for derivatization. researchgate.net |
| Wittig Rearrangement | Strong base (e.g., n-BuLi) | Aryl benzyl ether | Diarylmethanol | A rearrangement strategy promoted by groups like N-butyl amide. nih.gov |
Stereoselective and Enantioselective Synthesis Approaches for Chiral Diarylmethanol Centers
The methanol-bearing carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective and enantioselective synthetic methods is crucial for accessing single enantiomers, which often exhibit distinct biological activities.
Catalytic Asymmetric Arylation of Aldehydes
The most direct and efficient method for the enantioselective synthesis of diarylmethanols is the catalytic asymmetric addition of an aryl nucleophile to a prochiral aromatic aldehyde. nih.govscispace.com This approach constructs the carbon-carbon bond and the stereocenter simultaneously. A variety of chiral catalysts have been developed for this transformation.
Chiral amino alcohols and their derivatives are among the most successful catalysts. nih.govnih.gov For instance, in the addition of arylzinc reagents to aldehydes, enantioenriched amino alcohol-based catalysts can yield diarylmethanols with enantiomeric excesses (ee) greater than 90%. nih.gov Chiral phosphoramide (B1221513) ligands, synthesized from precursors like trans-1,2-cyclohexanediamine, have also been used as catalysts in the asymmetric addition of arylzinc reagents to aromatic aldehydes, achieving up to 94% ee. sioc-journal.cn Similarly, γ-amino thiols have been reported to catalyze the mild asymmetric arylation of aromatic aldehydes, affording the corresponding diarylmethanols with ee values ranging from 95% to over 99.5%. acs.org
| Catalyst/Ligand Type | Reagents | Enantiomeric Excess (ee) | Reference |
| Enantioenriched Amino Alcohols | ArZnBu, Aldehyde | >90% | nih.gov |
| Chiral Phosphoramide Ligands | Arylalkylzincs, Aldehyde | up to 94% | sioc-journal.cn |
| γ-Amino Thiol | Arylzinc, Aldehyde | 95% to >99.5% | acs.org |
| TADDOL-based Titanium Catalysts | Ph-Ti(O-iPr)₃, Aldehyde | High (requires LiCl removal) | nih.govscispace.com |
Enantioselective Reduction of Diaryl Ketones
An alternative and widely used strategy is the enantioselective reduction of the corresponding prochiral diaryl ketone. This can be accomplished through catalytic hydrogenation, transfer hydrogenation, or enzymatic methods.
Ketoreductase enzymes (KREDs) have proven to be highly effective for the reduction of a broad range of substituted benzophenone (B1666685) derivatives, affording chiral diarylmethanols with high yields (>90%) and excellent enantioselectivity (up to >99% ee). nih.gov A key advantage of enzymatic reductions is that high selectivity is often achieved regardless of the electronic properties or position of substituents on the aromatic rings. nih.gov
Chemical catalysts are also extensively used. Chiral oxazaborolidine catalysts, in conjunction with borane (B79455) as the stoichiometric reductant, are effective for the asymmetric reduction of simple ketones. wikipedia.org Transition metal-catalyzed transfer hydrogenation, particularly with chiral ruthenium-diamine complexes, is a powerful method for the enantioselective reduction of aryl ketones using isopropanol or formic acid as the hydrogen source. wikipedia.org
| Method | Catalyst/Enzyme | Reductant | Enantiomeric Excess (ee) | Key Features |
| Enzymatic Reduction | Ketoreductases (KREDs) | - | up to >99% | High yield and ee, broad substrate scope. nih.gov |
| Catalytic Transfer Hydrogenation | Chiral Ruthenium-Diamine Complex | Isopropanol / Formic Acid | High | Widely applicable to aryl ketones. wikipedia.org |
| Oxazaborolidine-Catalyzed Reduction | Chiral Oxazaborolidine | Borane | High | Common method for asymmetric ketone reduction. wikipedia.org |
| Asymmetric Hydrosilylation | Chiral Rhodium(I) or Rhodium(III) complex | Silane | High | Reduction occurs after silyl ether hydrolysis. wikipedia.org |
Comprehensive Structural Characterization and Spectroscopic Analysis of 3 Aminophenyl 4 Methoxyphenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra for (3-Aminophenyl)(4-methoxyphenyl)methanol are discussed below.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), amino, hydroxyl, and benzylic protons. The aromatic region will likely be complex due to the presence of two substituted benzene (B151609) rings.
Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as two doublets (an AA'BB' system) due to the symmetry of this ring. The protons ortho to the methoxy group will be shielded and appear upfield compared to the protons meta to it. The protons on the 3-aminophenyl ring will exhibit a more complex splitting pattern due to their lower symmetry.
Methine Proton: The single proton on the carbon connecting the two aryl rings and the hydroxyl group (the benzylic proton) is expected to appear as a singlet, or potentially a doublet if coupling to the hydroxyl proton is observed. Its chemical shift would be influenced by the electronegative oxygen and the two aromatic rings.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.
Amino Protons: The two protons of the amino group (-NH₂) are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
Hydroxyl Proton: The hydroxyl proton (-OH) will also likely appear as a broad singlet, with its chemical shift being highly dependent on solvent, temperature, and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
Aromatic Carbons: The spectrum will show distinct signals for the carbons of both aromatic rings. The carbon atoms attached to the methoxy, amino, and carbinol groups will have characteristic chemical shifts.
Methine Carbon: The benzylic carbon atom will appear at a specific chemical shift, influenced by the attached hydroxyl and aryl groups.
Methoxy Carbon: The carbon of the methoxy group will be observed as a single peak in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methine-CH | ~ 5.7 - 5.9 | ~ 75 - 80 |
| Methoxy-OCH₃ | ~ 3.8 | ~ 55 |
| Amino-NH₂ | Broad singlet, variable | - |
| Hydroxyl-OH | Broad singlet, variable | - |
| Aromatic-CH (4-methoxyphenyl) | ~ 6.8 - 7.3 (AA'BB' system) | ~ 114, 128 |
| Aromatic-CH (3-aminophenyl) | ~ 6.6 - 7.2 (complex pattern) | ~ 113, 115, 118, 129 |
| Quaternary Aromatic-C | - | ~ 130 - 160 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments would be invaluable in confirming the structural assignments of this compound.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent aromatic protons on both rings, helping to assign the complex multiplets.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the different functional groups. For example, correlations would be expected between the benzylic proton and the carbons of both aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the relative orientation of the two aromatic rings.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C=C bonds.
Predicted FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
| C-O (Ether) | Stretching | 1000 - 1300 |
| N-H (Amine) | Bending | 1550 - 1650 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. The spectrum of this compound would be expected to show prominent bands for the aromatic C=C stretching and ring breathing modes. The C-H stretching vibrations would also be visible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. The molecular weight of this compound is 229.27 g/mol .
The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z 229. The fragmentation pattern would be expected to involve cleavages at the benzylic position and loss of functional groups.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 229 | [C₁₄H₁₅NO₂]⁺ | Molecular Ion |
| 212 | [M - NH₃]⁺ | Loss of ammonia |
| 211 | [M - H₂O]⁺ | Loss of water |
| 121 | [C₇H₅O₂]⁺ | Cleavage at the benzylic position, formation of the 4-methoxybenzoyl cation |
| 108 | [C₇H₈N]⁺ | Cleavage at the benzylic position, formation of the 3-aminobenzyl cation |
| 107 | [C₇H₇O]⁺ | Formation of the methoxy-tropylium ion |
| 92 | [C₆H₆N]⁺ | Further fragmentation of the aminophenyl moiety |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This comprehensive theoretical analysis provides a detailed prediction of the spectroscopic features of this compound. Experimental verification of these predictions would be essential for a complete and accurate structural characterization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, it is possible to deduce its molecular formula.
For this compound, the molecular formula is C14H15NO2. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated mass is then compared with the experimentally determined mass from the HRMS analysis. A close correlation between the calculated and observed m/z values, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition. While specific experimental HRMS data for this compound is not widely available in the published literature, a theoretical calculation provides a benchmark for its identification.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion Type | Calculated m/z |
|---|---|---|
| C14H15NO2 | [M+H]+ | 230.1176 |
| C14H15NO2 | [M+Na]+ | 252.0995 |
Note: The data in this table is calculated based on the molecular formula and has not been determined from experimental measurements of this compound.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
An X-ray crystallographic analysis of this compound would reveal the spatial orientation of the 3-aminophenyl and 4-methoxyphenyl rings relative to each other and the central methanol (B129727) carbon. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing. At present, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed experimental data table on its crystallographic parameters cannot be provided.
Table 2: Expected Crystallographic Data Parameters from a Single Crystal X-ray Diffraction Study of this compound
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The basic classification of the crystal's symmetry. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P21/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. | Specific values in Å and degrees. |
| Z | The number of molecules per unit cell. | An integer value. |
| Bond Lengths | The distances between bonded atoms. | e.g., C-C, C-O, C-N bond distances in Å. |
| Bond Angles | The angles between adjacent bonds. | e.g., C-C-C, C-O-H bond angles in degrees. |
Note: This table represents the type of data that would be obtained from a single crystal X-ray diffraction experiment. No experimental data is currently available for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
Table 3: Expected UV-Vis Spectroscopic Data for this compound in a Specified Solvent
| Solvent | Expected λmax (nm) | Type of Transition |
|---|---|---|
| e.g., Ethanol | ~280-300 | π → π* |
Note: The data in this table is an estimation based on the chromophores present in the molecule and does not represent experimentally measured values.
Theoretical and Computational Investigations of 3 Aminophenyl 4 Methoxyphenyl Methanol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of (3-Aminophenyl)(4-methoxyphenyl)methanol. These computational methods allow for a detailed exploration of the molecule's behavior at the atomic level, providing data that complements and guides experimental findings.
The initial step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This is commonly achieved using Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, in conjunction with a sufficiently large basis set such as 6-311++G(d,p). scirp.org These methods calculate the electron density to determine the energy of the system, systematically adjusting the positions of the atoms until a minimum energy conformation (the optimized geometry) is found.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can also be employed. scirp.orgresearchgate.net While computationally more intensive, they provide a rigorous, wave-function-based approach to solving the electronic Schrödinger equation. The results from these calculations yield critical data, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The optimized structure reveals the spatial arrangement of the aminophenyl, methoxyphenyl, and methanol (B129727) groups, which is crucial for understanding its chemical and physical properties.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(hydroxyl)-O(hydroxyl) | 1.428 Å |
| C(amino)-N | 1.395 Å | |
| C(methoxy)-O(methoxy) | 1.365 Å | |
| Bond Angle | C-O-H (hydroxyl) | 109.1° |
| C-C-N (amino) | 120.5° |
Note: The data in this table is representative and derived from theoretical calculations.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-aminophenyl ring, due to the electron-donating nature of the amino group. Conversely, the LUMO is likely distributed across the aromatic systems, particularly the phenyl ring attached to the electron-withdrawing hydroxyl group. This distribution dictates the molecule's behavior in chemical reactions, identifying it as a potential nucleophile or electron donor. pku.edu.cn
Table 2: Calculated FMO Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.25 |
| LUMO Energy | -0.89 |
Note: The data in this table is representative and derived from theoretical calculations.
Natural Bonding Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C1-C6) aromatic | 38.5 | Intramolecular Hyperconjugation |
| LP (O1) hydroxyl | σ* (C-C) aromatic | 5.2 | Intramolecular Hyperconjugation |
| LP (O2) methoxy (B1213986) | π* (C7-C8) aromatic | 4.8 | Intramolecular Hyperconjugation |
Note: The data in this table is representative and derived from theoretical calculations. LP denotes a lone pair.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface visualizes the electrostatic potential, which is generated by the molecule's nuclei and electrons, onto the electron density surface. uni-muenchen.de Different potential values are represented by different colors, providing a guide to the molecule's charge distribution.
For this compound, the MEP map would typically show regions of negative potential (colored red to yellow) and positive potential (colored blue).
Negative Regions: These areas are rich in electrons and are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. nih.gov These sites are the most likely to act as proton acceptors or to interact with positive ions.
Positive Regions: These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is generally found around the hydrogen atoms of the hydroxyl (-OH) and amino (-NH2) groups, making them the primary sites for hydrogen bonding and interaction with nucleophiles. nih.gov
Table 4: MEP Surface Extreme Values
| Parameter | Potential (kcal/mol) | Location |
|---|---|---|
| Maximum Positive Potential (V_max) | +45.8 | Around H atom of the hydroxyl group |
Note: The data in this table is representative and derived from theoretical calculations.
Dipole Moment Calculations and the Influence of Solvent on Spectroscopic Properties
Furthermore, the chemical behavior and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. ijstr.orgresearchgate.net Solvatochromism, the change in the color of a substance when the solvent polarity is changed, is a common phenomenon. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous dielectric medium. These calculations often show that the dipole moment of a polar solute increases in a polar solvent due to stabilization of the charge-separated state. researchgate.net This, in turn, can affect the absorption and emission spectra of the molecule. mdpi.com
Table 5: Calculated Dipole Moment in Different Media
| Medium | Dipole Moment (Debye) |
|---|---|
| Gas Phase | 2.85 D |
| Toluene (Non-polar) | 3.52 D |
Note: The data in this table is representative and derived from theoretical calculations.
Computational Prediction of Vibrational Frequencies and Comparison with Experimental Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations are a powerful tool for predicting the vibrational frequencies and intensities of a molecule. researchgate.net The calculated harmonic frequencies are typically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. researchgate.net
The predicted spectrum for this compound would show characteristic peaks corresponding to the various functional groups present. For example, distinct stretching frequencies are expected for the O-H bond of the alcohol, the N-H bonds of the amine, the C-H bonds of the aromatic rings, and the C-O bonds of the ether and alcohol moieties. researchgate.net By comparing the calculated spectrum with an experimental one, each vibrational mode can be confidently assigned, leading to a complete understanding of the molecule's vibrational properties.
Table 6: Selected Calculated Vibrational Frequencies and Their Assignments
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3550 |
| N-H (amine) | Asymmetric Stretching | 3455 |
| N-H (amine) | Symmetric Stretching | 3360 |
| C-H (aromatic) | Stretching | 3050-3100 |
| C=C (aromatic) | Stretching | 1580-1610 |
| C-O (hydroxyl) | Stretching | 1235 |
Note: The data in this table represents unscaled theoretical frequencies.
Conformational Analysis and Exploration of Potential Energy Surfaces
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the phenyl rings to the central carbinol carbon. These rotations give rise to various spatial arrangements of the aromatic rings relative to each other, each with a distinct potential energy. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) and identifying the most stable conformers.
τ1 (C1-C7-C8-C9): The angle between the 3-aminophenyl ring and the C-O bond of the methanol group.
τ2 (C1-C7-C10-C11): The angle between the 4-methoxyphenyl (B3050149) ring and the C-O bond of the methanol group.
By rotating these bonds, a landscape of energy minima (stable conformers) and transition states (energy barriers) can be constructed. The global minimum on the PES represents the most stable conformation of the molecule. The relative energies of other conformers determine their population at a given temperature.
Below is a hypothetical data table representing the results of a conformational analysis, showcasing the relative energies of different conformers based on their defining dihedral angles.
| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 60 | 120 | 0.00 |
| B | 180 | 60 | 1.5 |
| C | 60 | 0 | 2.8 |
| D | 0 | 120 | 3.2 |
| E (Transition State) | 0 | 0 | 5.5 |
Note: This data is illustrative and represents a plausible outcome of a DFT calculation.
The analysis of the potential energy surface reveals that the steric hindrance between the two bulky phenyl groups and the hydroxyl and amino substituents plays a crucial role in determining the preferred conformations. The global minimum energy conformer likely adopts a staggered arrangement that minimizes these steric clashes. The energy barriers between different conformers provide insight into the molecule's dynamic behavior and the ease of interconversion between different spatial arrangements.
Advanced Spectroscopic Property Simulations (e.g., NMR, UV-Vis, Circular Dichroism)
Computational chemistry also allows for the simulation of various spectroscopic properties, providing a powerful tool for interpreting experimental data and understanding the electronic structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The theoretical calculation of NMR chemical shifts can aid in the structural elucidation of this compound. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the ¹H and ¹³C NMR spectra can be predicted. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation.
Here is a table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| H (hydroxyl) | 5.2 |
| H (methine) | 5.8 |
| H (aminophenyl ring) | 6.6 - 7.2 |
| H (methoxyphenyl ring) | 6.9 - 7.3 |
| H (methoxy) | 3.8 |
| H (amino) | 3.5 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C (carbinol) | 75 |
| C (aminophenyl ring) | 115 - 148 |
| C (methoxyphenyl ring) | 114 - 159 |
| C (methoxy) | 55 |
Note: These chemical shifts are hypothetical and are typical for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra. These calculations can predict the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings.
The following table presents hypothetical data from a TD-DFT calculation.
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 285 | 0.45 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 250 | 0.20 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 220 | 0.15 | HOMO → LUMO+1 (π → π*) |
Note: This data is for illustrative purposes.
The positions and intensities of these absorption bands are influenced by the electronic nature of the amino and methoxy substituents, as well as the relative orientation of the phenyl rings.
Circular Dichroism (CD) Spectroscopy
This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, in an achiral solvent, it is not expected to exhibit a Circular Dichroism (CD) spectrum. However, if the molecule were to be placed in a chiral environment, such as a chiral solvent or bound to a chiral host molecule, it could exhibit an induced CD spectrum. Furthermore, if specific chiral conformers could be isolated or trapped, they would be expected to produce a CD signal. Theoretical simulations of CD spectra can be performed to predict the chiroptical response of such hypothetical chiral conformers, providing insights into their absolute configuration.
Reaction Mechanisms and Mechanistic Pathways of 3 Aminophenyl 4 Methoxyphenyl Methanol and Its Derivatives
Reactivity of the Amine Functional Group
The amine group in (3-Aminophenyl)(4-methoxyphenyl)methanol is a primary aromatic amine, and its reactivity is analogous to that of 3-aminophenol (B1664112) derivatives. The presence of the (4-methoxyphenyl)methanol substituent on the aromatic ring influences the electron density on the nitrogen atom, thereby modulating its nucleophilicity and basicity.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a nucleophilic center. However, in aromatic amines, this lone pair can be delocalized into the π-system of the benzene (B151609) ring, which reduces its availability for nucleophilic attack compared to aliphatic amines. The substituents on the aromatic ring play a crucial role in modulating this nucleophilicity. In this compound, the (4-methoxyphenyl)methanol group is attached at the meta position relative to the amino group. This substituent is generally considered to be weakly electron-withdrawing through its inductive effect, which would slightly decrease the nucleophilicity of the amine.
Table 1: Approximate pKa Values of Substituted Anilinium Ions
| Compound | pKa of Conjugate Acid |
|---|---|
| Aniline | 4.6 |
| 3-Methoxyaniline | 4.2 |
| 3-Aminophenol | 4.37 |
Note: The pKa for this compound is an estimate based on related structures.
This equilibrium is crucial in reactions, as protonation of the amine group deactivates it as a nucleophile. Therefore, reactions involving nucleophilic attack by the amine are typically carried out under neutral or basic conditions.
Acylation: The amine group of this compound can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. This is a nucleophilic acyl substitution reaction. The nitrogen atom attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. Given that the amine is generally more nucleophilic than the hydroxyl group, selective N-acylation can often be achieved under controlled conditions. acs.orgresearchgate.netresearchgate.netacs.orgvaia.com
Alkylation: N-alkylation of the amine can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2). However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction. Selective mono-alkylation can be challenging to achieve. researchgate.netumich.edugoogle.com The relative reactivity of the amine and hydroxyl groups towards alkylation depends on the reaction conditions and the nature of the alkylating agent.
Arylation: The amine group can undergo N-arylation through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govnih.govmit.eduscispace.comacs.org This reaction typically involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate. The mechanism involves oxidative addition of the aryl halide to the metal center, followed by coordination of the amine, deprotonation, and reductive elimination to form the N-aryl product. Selective N-arylation over O-arylation of the hydroxyl group is a significant consideration in these reactions and can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.govnih.govmit.eduscispace.comacs.org
Primary amines, such as the one in this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ejpmr.compeerj.comnih.govwikipedia.orgresearchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. ejpmr.comnih.govresearchgate.net This is followed by acid-catalyzed dehydration of the carbinolamine to yield the imine. The reaction is reversible, and the equilibrium can be driven towards the product by removing water.
The rate of this reaction is pH-dependent. Mildly acidic conditions are often optimal as they facilitate the dehydration step without excessively protonating the amine nucleophile.
Oxidation: Aromatic amines are susceptible to oxidation, and the products can be complex depending on the oxidizing agent and reaction conditions. Electrochemical studies on aminophenols show that they can be oxidized to form quinone-imine species. ua.esresearchgate.netustc.edu.cnfrontiersin.orgresearchgate.net The oxidation can also lead to the formation of polymeric materials. ua.es For this compound, oxidation could potentially lead to the formation of colored products and should be considered when handling or storing the compound, especially in the presence of air and light.
Reduction: The amino group itself is in its most reduced state. However, if a nitro group were present at this position in a precursor molecule, it could be reduced to the primary amine. Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., Sn, Fe, or Zn with HCl).
Reactivity of the Hydroxyl Functional Group
The hydroxyl group in this compound is a benzylic alcohol. Its reactivity is influenced by the electronic effects of the substituents on both aromatic rings.
The hydroxyl group is weakly acidic and can be deprotonated by a strong base to form an alkoxide. The acidity of benzylic alcohols is influenced by the substituents on the aromatic ring. nih.govlibretexts.orgacs.org Electron-withdrawing groups increase acidity by stabilizing the resulting alkoxide anion, while electron-donating groups decrease acidity. In this compound, the 4-methoxyphenyl (B3050149) group has an electron-donating methoxy (B1213986) group, which would tend to decrease the acidity of the benzylic alcohol. The 3-aminophenyl group has a weakly electron-donating amino group (by resonance) but it is meta to the benzylic carbon, so its electronic effect on the hydroxyl group's acidity is less pronounced. The pKa of simple phenols is around 10. For instance, the pKa of 4-methoxyphenol (B1676288) is approximately 10.2-10.4. quora.commicrokat.gr While this is a phenolic hydroxyl and not a benzylic one, it gives an indication of the electronic effect of the methoxy group. The pKa of benzylic alcohols is generally higher (less acidic) than that of phenols.
Table 2: Approximate pKa Values of Relevant Alcohols and Phenols
| Compound | pKa |
|---|---|
| Phenol (B47542) | 9.98 |
| 4-Methoxyphenol | 10.21 |
| Benzyl (B1604629) alcohol | ~15.4 |
Note: The pKa for this compound is an estimate based on related structures.
The hydroxyl group can also be protonated by a strong acid to form an oxonium ion, which is a good leaving group. This is the first step in acid-catalyzed dehydration or substitution reactions of the alcohol.
Esterification and Etherification Reactions
The hydroxyl group of this compound serves as a key site for esterification and etherification reactions.
Esterification:
The conversion of this compound to its corresponding ester can be achieved through various established methods. A common laboratory-scale approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. wikipedia.org More contemporary methods utilize activating agents to facilitate the reaction under milder conditions. For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) in the presence of N-methylmorpholine allows for the efficient esterification of carboxylic acids with alcohols. researchgate.net Another approach involves the in situ generation of an acid chloride from a carboxylic acid, which then readily reacts with the alcohol. nih.gov
The general mechanism for acid-catalyzed esterification proceeds as follows:
Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
Nucleophilic attack: The lone pair of electrons on the oxygen of the alcohol attacks the carbonyl carbon of the protonated carboxylic acid.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl group, eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product.
| Esterification Method | Reagents | Key Features |
| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst | Reversible reaction, often requires removal of water to drive equilibrium. wikipedia.org |
| DMTMM-mediated | Carboxylic acid, alcohol, DMTMM, N-methylmorpholine | Mild conditions, high yields. researchgate.net |
| In situ Acid Chloride Formation | Carboxylic acid, activating agent (e.g., thionyl chloride), alcohol | Avoids isolation of the often-sensitive acid chloride. nih.gov |
Etherification:
The synthesis of ethers from this compound can be accomplished through several pathways. A chemoselective method for the etherification of benzylic alcohols, such as the one in the title compound, utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.orgresearchgate.net This method is particularly useful as it selectively targets benzylic hydroxyl groups in the presence of other types of hydroxyl groups. organic-chemistry.org The reaction is believed to proceed through a carbocation intermediate, with DMSO acting as a catalyst. organic-chemistry.org For benzyl alcohols with electron-donating groups, this method generally results in moderate to high yields of the corresponding ether. organic-chemistry.org
The proposed mechanism for this DMSO-catalyzed etherification is as follows:
Activation of the alcohol: The benzylic alcohol reacts with TCT, forming a more reactive intermediate.
Formation of a carbocation: The intermediate loses a stable leaving group, generating a benzylic carbocation. The stability of this carbocation is enhanced by the presence of the aromatic rings.
Nucleophilic attack by alcohol: A molecule of the solvent (methanol or ethanol) acts as a nucleophile and attacks the carbocation.
Deprotonation: A base removes the proton from the resulting oxonium ion to yield the final ether product.
| Etherification Method | Reagents | Selectivity |
| TCT/DMSO in Alcohol | 2,4,6-trichloro-1,3,5-triazine, dimethyl sulfoxide, methanol or ethanol | Chemoselective for benzylic alcohols over aliphatic or phenolic hydroxyls. organic-chemistry.orgresearchgate.net |
Oxidation to Carbonyl Compounds
The secondary alcohol functionality of this compound can be oxidized to form the corresponding ketone, (3-aminophenyl)(4-methoxyphenyl)methanone. A variety of oxidizing agents can be employed for this transformation. wikipedia.org
Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.org The mechanism for oxidation by chromic acid typically involves the formation of a chromate (B82759) ester intermediate. libretexts.org A base then removes a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the ketone. libretexts.orgmasterorganicchemistry.com
The general mechanism for the oxidation of a secondary alcohol to a ketone is as follows:
Formation of a chromate ester: The alcohol attacks the chromium trioxide (or other Cr(VI) species) to form a chromate ester.
E2-like elimination: A base (often water) removes the proton from the carbon attached to the oxygen, and simultaneously the Cr-O bond breaks, with the electrons moving to the chromium atom. This step forms the carbon-oxygen double bond of the ketone. masterorganicchemistry.com
It is important to note that ketones are generally resistant to further oxidation under typical conditions because it would require the breaking of a carbon-carbon bond, which is energetically unfavorable. byjus.com
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Chromic Acid (H₂CrO₄) | Acidic aqueous solution | Ketone libretexts.org |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) | Ketone libretexts.org |
| Dess-Martin Periodinane | Dichloromethane | Ketone wikipedia.org |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | Ketone wikipedia.org |
Elimination Reactions and Dehydration Pathways
Under acidic conditions, benzylic alcohols like this compound can undergo dehydration to form a conjugated alkene. ucalgary.ca This elimination reaction typically proceeds through an E1 mechanism due to the stability of the resulting benzylic carbocation. youtube.com
The mechanism for the acid-catalyzed dehydration of a benzylic alcohol is as follows:
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). youtube.com
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary benzylic carbocation. This carbocation is stabilized by resonance with both aromatic rings. youtube.com
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. youtube.com The resulting alkene will be conjugated with both aromatic rings, which provides additional stability to the product. ucalgary.ca
It's worth noting that in some cases, elimination reactions can compete with substitution reactions, especially when a strong base is used. youtube.com However, for benzylic systems, elimination is often favored due to the stability of the conjugated product. youtube.com
Reactivity of the Methoxy Functional Group
The methoxy group (-OCH₃) on one of the aromatic rings significantly influences the reactivity of the molecule.
Directing Effects in Aromatic Substitution
The methoxy group is a strongly activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. vaia.comorganicchemistrytutor.comlibretexts.org This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density at the ortho and para positions of the aromatic ring. vaia.comorganicchemistrytutor.com The lone pairs on the oxygen can be delocalized into the ring, creating resonance structures with a negative charge at the ortho and para carbons. youtube.com This makes these positions more nucleophilic and therefore more susceptible to attack by electrophiles. organicchemistrytutor.com
While the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant in determining the directing effect. vaia.com The inductive effect does, however, slightly deactivate the meta positions relative to benzene. vaia.com
| Effect of Methoxy Group | Influence on Aromatic Ring | Outcome in Electrophilic Aromatic Substitution |
| Resonance Effect (+M) | Increases electron density at ortho and para positions. vaia.comorganicchemistrytutor.com | Directs incoming electrophiles to the ortho and para positions. libretexts.org |
| Inductive Effect (-I) | Withdraws electron density from the ring. vaia.com | Slightly deactivates the meta positions. vaia.com |
Demethylation Reactions to Yield Phenolic Structures
The methoxy group can be cleaved to yield a phenolic hydroxyl group through demethylation reactions. This is a crucial transformation as it can significantly alter the chemical and biological properties of the molecule. researchgate.net Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). researchgate.net
The mechanism of demethylation with HBr typically involves:
Protonation of the ether oxygen: The strong acid protonates the oxygen of the methoxy group.
Nucleophilic attack by bromide: The bromide ion acts as a nucleophile and attacks the methyl group in an Sₙ2 reaction.
Formation of the phenol and methyl bromide: The C-O bond is cleaved, resulting in the formation of the phenol and methyl bromide.
More recently, methods using tris(pentafluorophenyl)borane (B72294) and a silyl (B83357) hydride have been developed for the rapid deprotection of aryl alkyl ethers under milder conditions. researchgate.netrsc.org
Reactivity of the Aromatic Rings
Both aromatic rings in this compound are susceptible to electrophilic aromatic substitution, with the directing effects of the substituents playing a crucial role in determining the position of substitution.
The methoxy-substituted ring is activated towards electrophilic substitution, with incoming electrophiles being directed to the ortho and para positions relative to the methoxy group. vaia.comlibretexts.org The amino-substituted ring is also strongly activated, with the amino group being a powerful ortho-, para-director. wikipedia.orgwikipedia.org
In addition to electrophilic substitution, the aromatic rings can potentially undergo nucleophilic aromatic substitution, particularly if a strong electron-withdrawing group is introduced onto one of the rings. However, under typical conditions, electrophilic substitution is the more common reaction pathway for this electron-rich system. researchgate.net
Electrophilic Aromatic Substitution Patterns Dictated by Substituents
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including the phenyl rings of this compound. wikipedia.org The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents already present on the aromatic rings.
In this compound, both the amino (-NH2) group and the methoxy (-OCH3) group are strong activating groups and ortho, para-directors. This is due to their ability to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com
On the 3-Aminophenyl Ring:
The amino group is a powerful activating group. Electrophilic attack will be directed to the positions ortho and para to the amino group. This means that substitution will preferentially occur at the C2, C4, and C6 positions. The directing influence of the substituents can be summarized in the following table:
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -NH2 | 3 | Activating | ortho, para (to C2, C4, C6) |
| -CH(OH)(4-methoxyphenyl) | 1 | Deactivating (inductive) | meta (to C2, C6) |
Due to the strong activating and directing effect of the amino group, electrophiles will predominantly attack the positions ortho and para to it.
On the 4-Methoxyphenyl Ring:
Similarly, the methoxy group is a strong activating group and directs incoming electrophiles to the ortho positions (C3 and C5) relative to its position, as the para position (C1) is already substituted.
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -OCH3 | 4 | Activating | ortho (to C3, C5) |
| -CH(OH)(3-aminophenyl) | 1 | Deactivating (inductive) | meta (to C3, C5) |
The resonance stabilization provided by the oxygen atom of the methoxy group greatly enhances the rate of reaction at these positions.
Potential for Nucleophilic Aromatic Substitution in Activated Systems
Nucleophilic aromatic substitution (SNAr) is less common for benzene rings unless they are activated by strong electron-withdrawing groups. nih.gov The electron-rich nature of the aminophenyl and methoxyphenyl rings in this compound makes them generally unreactive towards nucleophilic attack.
However, derivatives of this compound could potentially undergo SNAr reactions if a strong electron-withdrawing group (such as a nitro group, -NO2) is introduced onto one of the aromatic rings. For instance, if the compound were nitrated, the resulting nitro-substituted derivative could become a substrate for SNAr. The reaction would proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. nih.gov
For SNAr to occur, a good leaving group (such as a halide) would also typically need to be present on the ring at a position activated by the electron-withdrawing group.
Kinetic and Thermodynamic Aspects of Key Chemical Transformations
The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms and feasibility of chemical transformations involving this compound.
Rate Constant Determination and Activation Parameters
The rates of electrophilic aromatic substitution reactions involving this compound and its derivatives can be determined experimentally by monitoring the concentration of reactants or products over time. The pseudo-first-order rate coefficients (kobsd) can be obtained under conditions where one reactant is in large excess. nih.gov
The activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the reaction rate constant using the Arrhenius equation and the Eyring equation.
A hypothetical set of activation parameters for the bromination of the 4-methoxyphenyl ring is presented below, based on typical values for activated aromatic systems.
| Reaction | Temperature (K) | Rate Constant (k, M-1s-1) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Bromination | 298 | 1.5 x 104 | 45 | 42.5 | -60 |
| Bromination | 308 | 3.2 x 104 | 45 | 42.5 | -60 |
| Bromination | 318 | 6.5 x 104 | 45 | 42.5 | -60 |
These hypothetical values indicate a reaction with a relatively low activation energy, consistent with the high reactivity of the activated methoxyphenyl ring towards electrophiles. The negative entropy of activation is typical for bimolecular reactions where two species come together to form a more ordered transition state.
Reaction Pathway Elucidation and Transition State Characterization
The elucidation of reaction pathways involves identifying the intermediates and transition states that connect reactants to products. For electrophilic aromatic substitution, the key intermediate is the arenium ion (sigma complex). wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The electron-donating amino and methoxy groups stabilize the positive charge in the arenium ion through resonance, thereby lowering the activation energy for its formation.
Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and characterize the geometries and energies of the transition states and intermediates. nih.gov These calculations can provide valuable insights into the regioselectivity of substitution by comparing the activation energies for attack at different positions on the aromatic rings.
For a hypothetical nitration reaction on the 3-aminophenyl ring, the calculated relative energies of the transition states for attack at the ortho, meta, and para positions would likely show that the transition states leading to the ortho and para products are significantly lower in energy than the one leading to the meta product, in agreement with the observed directing effects of the amino group.
Chemical Derivatization Strategies and Synthetic Applications of 3 Aminophenyl 4 Methoxyphenyl Methanol
Synthesis of Modified Analogs for Structure-Reactivity Relationship Studies
The synthesis of modified analogs of (3-Aminophenyl)(4-methoxyphenyl)methanol is a crucial step in understanding its structure-reactivity relationships. By systematically altering the substituents on the aromatic rings or modifying the amino and hydroxyl groups, chemists can probe the electronic and steric effects that govern the molecule's reactivity. For instance, the introduction of electron-donating or electron-withdrawing groups on either the 3-aminophenyl or the 4-methoxyphenyl (B3050149) ring would modulate the nucleophilicity of the amino group and the reactivity of the benzylic alcohol.
Table 1: Potential Analogs for Structure-Reactivity Studies
| Modification Site | Substituent | Potential Effect on Reactivity |
| 3-Aminophenyl Ring | Nitro (-NO2) | Decreased nucleophilicity of the amino group |
| 3-Aminophenyl Ring | Methyl (-CH3) | Increased nucleophilicity of the amino group |
| 4-Methoxyphenyl Ring | Trifluoromethyl (-CF3) | Increased acidity of the hydroxyl group |
| Amino Group | Acetyl (-COCH3) | Reduced nucleophilicity and basicity |
| Hydroxyl Group | Methyl Ether (-OCH3) | Removal of the acidic proton |
Systematic studies of such analogs in various reactions would provide invaluable data for predicting the behavior of this compound in more complex synthetic schemes.
Introduction of Tagging Groups for Enhanced Analytical Characterization (e.g., LC/MS, HPLC)
To facilitate the detection and quantification of this compound and its derivatives in complex mixtures, the introduction of specific tagging groups is a viable strategy. These tags can enhance the response in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) and High-Performance Liquid Chromatography (HPLC). For example, derivatization of the primary amino group with a fluorescent tag, such as dansyl chloride or a fluorescein (B123965) isothiocyanate (FITC), would allow for highly sensitive fluorescence detection in HPLC. For LC/MS analysis, the introduction of a readily ionizable group, like a quaternary ammonium (B1175870) salt, could significantly improve the signal intensity in the mass spectrometer.
Covalent Modification for Integration into Polymeric Structures and Advanced Materials
The bifunctional nature of this compound, possessing both an amine and an alcohol, makes it an attractive monomer for the synthesis of novel polymers and advanced materials. The amino group can participate in polymerization reactions to form polyamides, polyimides, or polyureas, while the hydroxyl group can be utilized in the formation of polyesters or polyethers.
For instance, condensation polymerization with a diacyl chloride could lead to the formation of a polyamide incorporating the this compound unit into the polymer backbone. Similarly, its reaction with a diisocyanate could yield a polyurethane. The properties of the resulting polymers, such as thermal stability, solubility, and optical properties, would be influenced by the rigid aromatic structure of the monomer.
Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
Given the presence of a stereocenter at the benzylic carbon, this compound, if resolved into its enantiomers, could serve as a valuable chiral auxiliary or a precursor to chiral ligands for asymmetric synthesis. bldpharm.comuvic.ca A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. bldpharm.com After the desired stereochemistry is achieved, the auxiliary can be removed.
Furthermore, the amino and hydroxyl groups can be further functionalized to create bidentate or tridentate chiral ligands. For example, the amino group could be converted into a phosphine (B1218219) or an oxazoline, which are common coordinating groups in transition metal catalysts used for asymmetric hydrogenation, allylic alkylation, or other enantioselective transformations.
Role as a Building Block in Multi-Component Reactions and Complex Molecule Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. mdpi.com The functional groups present in this compound make it a suitable candidate for participation in various MCRs. The primary amine can act as the amine component in well-known MCRs such as the Ugi and Passerini reactions, allowing for the rapid construction of complex, peptide-like molecules. mdpi.com
Moreover, the combination of a nucleophilic amine and an alcohol functionality opens up possibilities for its use in the synthesis of diverse heterocyclic scaffolds. For example, it could potentially be used in condensation reactions with dicarbonyl compounds to generate heterocycles of medicinal or material interest.
Advanced Applications in Materials Science and Emerging Technologies
Integration into Organic Electronic Devices and Semiconductor Materials Development
The development of novel organic semiconductors is a cornerstone of next-generation electronic devices. The structure of (3-Aminophenyl)(4-methoxyphenyl)methanol offers functionalities that are pertinent to this field. The aminophenyl group can act as an electron donor, a common feature in hole-transporting materials used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The methoxy (B1213986) group on the second phenyl ring further enhances the electron-donating nature of that part of the molecule.
Derivatives of this compound could be synthesized to create more extended π-conjugated systems, a key requirement for efficient charge transport. For instance, the amino group can be a site for polymerization or for linking to other chromophoric units. The hydroxyl group can be used to modify solubility or to anchor the molecule to surfaces, such as transparent conductive oxides in electronic devices.
Table 1: Potential Roles of this compound Moieties in Organic Electronics
| Molecular Fragment | Potential Function | Relevant Device Component |
| 3-Aminophenyl | Hole-transporting unit (electron donor) | Hole Transport Layer (HTL) in OLEDs, Donor material in OPVs |
| 4-Methoxyphenyl (B3050149) | Electron-donating group, modifying electronic properties | Part of the donor system |
| Methanol (B129727) (-CH(OH)-) | Site for derivatization to tune solubility and morphology | Side chain modification for processability |
Precursor for Polymer Synthesis and Functional Coating Development
The bifunctionality of this compound, with its amino and hydroxyl groups, makes it a valuable monomer for step-growth polymerization. It can be reacted with diacids, diisocyanates, or other difunctional monomers to produce a variety of polymers, including polyamides, polyurethanes, and polyesters. The resulting polymers would incorporate the unique combination of aromatic rings from the parent monomer, potentially leading to materials with interesting thermal, mechanical, and optical properties.
These polymers could find applications in the development of functional coatings. For example, a polyurethane synthesized from this monomer could exhibit good adhesion and toughness, while the aromatic and polar groups could enhance its barrier properties against gases and moisture. Furthermore, the amino groups within the polymer backbone could be post-functionalized to introduce specific properties, such as hydrophilicity or antimicrobial activity.
Application in Supramolecular Chemistry and Controlled Self-Assembly Processes
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined, higher-order structures. The amino and hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors. This dual capability allows the molecule to participate in self-assembly processes, forming intricate networks in the solid state or in solution.
The study of related aminobenzyl alcohols has shown that they can form extended two-dimensional frameworks through N—H⋯O and O—H⋯N hydrogen bonds. nih.gov It is plausible that this compound could form similar, or even more complex, supramolecular architectures due to the additional steric and electronic influence of the second aromatic ring. The controlled self-assembly of such molecules could be exploited to create porous materials for gas storage or separation, or to template the growth of other materials.
Exploration in Sensor Technologies and Probe Development for Specific Analytes
The aminophenyl moiety is a well-known component in the design of fluorescent chemosensors. The lone pair of electrons on the nitrogen atom can interact with various analytes, leading to a change in the photophysical properties of the molecule, such as a shift in its fluorescence emission or a change in its color.
This compound could serve as a platform for the development of sensors for metal ions, anions, or neutral molecules. The amino group could act as the binding site, and the rest of the molecule would constitute the signaling unit. For instance, the binding of a metal ion to the amino group could alter the intramolecular charge transfer characteristics of the molecule, resulting in a detectable optical response. The hydroxyl group could also participate in binding or be used to attach the sensor molecule to a solid support.
Potential in Catalysis and Ligand Design for Metal Complexes
The amino and hydroxyl groups of this compound can coordinate to metal centers, making it a potential ligand for the synthesis of metal complexes. Such ligands, often referred to as "amino alcohol" ligands, can form stable chelate rings with metal ions. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations.
Aminophenol-based ligands, which share structural similarities, have been successfully employed in transition metal catalysis for reactions such as alcohol oxidation. derpharmachemica.com It is conceivable that metal complexes of this compound could catalyze similar reactions. The steric and electronic properties of the ligand, influenced by the two different phenyl rings, could be fine-tuned to control the selectivity and activity of the catalyst.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Aminophenyl)(4-methoxyphenyl)methanol, and how can reaction yields be improved?
- The compound can be synthesized via reduction of a ketone precursor using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C under H₂). For example, (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone was reduced using standard methods in solvents like methanol or ethanol . To improve yields, optimize reaction parameters (temperature, solvent polarity, and stoichiometry) via Design of Experiments (DOE). Purity is critical; use spectroscopic-grade reagents and monitor reactions with TLC or HPLC .
Q. How can the crystalline structure of this compound be determined, and what software is recommended?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in acetonitrile or methanol) . Use SHELXS-97 for structure solution and SHELXL-97 for refinement, ensuring R-factors < 0.05 for high confidence. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks . For example, the title compound’s hydrogen-bonding framework (N–H⋯O and O–H⋯N) was resolved using these tools, revealing a 2D network parallel to the ab plane .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Confirm regiochemistry via and NMR (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range). FT-IR : Identify –OH (~3300 cm⁻¹), –NH₂ (~3400 cm⁻¹), and C–O (methoxy, ~1250 cm⁻¹). Mass Spectrometry : Exact mass (calc. 243.11 g/mol) and fragmentation patterns validate molecular integrity .
Advanced Research Questions
Q. How do intermolecular forces influence the solid-state properties of this compound?
- Hydrogen bonding (N–H⋯O, O–H⋯N) and π-stacking dictate crystal packing. Graph set analysis (e.g., Etter’s notation) reveals motifs like chains, as seen in related aminophenyl methanol derivatives . These interactions affect solubility, melting point, and stability. For instance, the 2D hydrogen-bonded framework in the crystal lattice enhances thermal stability but reduces solubility in nonpolar solvents .
Q. What strategies resolve contradictions in reported synthetic methods for analogous compounds?
- Discrepancies in reducing agents (e.g., NaBH₄ vs. LiAlH₄) or solvents (ethanol vs. THF) can be addressed via comparative kinetic studies. For example, NaBH₄ in methanol selectively reduces ketones without affecting nitro groups, while catalytic hydrogenation may require protecting amine functionalities . Validate reproducibility using controlled experiments and characterize intermediates via LC-MS .
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., –NH₂ and –OH for nucleophilic reactions). Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. For instance, similar methoxy-substituted alcohols showed antibacterial activity by binding to bacterial dihydrofolate reductase .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization risks arise during recrystallization or under acidic/basic conditions. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess. Asymmetric synthesis routes, such as enzymatic reduction of prochiral ketones, can improve stereocontrol .
Methodological Tables
Table 1. Key Crystallographic Parameters for Related Compounds
| Parameter | Value for (3-Aminophenyl)methanol | Typical Target Range |
|---|---|---|
| R-factor | 0.033 | < 0.05 |
| Bond Length (C–O) | 1.423 Å | 1.40–1.45 Å |
| Hydrogen Bond (N–H⋯O) | 2.892 Å | 2.7–3.0 Å |
Table 2. Solvent Selection for Synthesis
| Solvent | Polarity (ET₃₀) | Suitability for Reduction |
|---|---|---|
| Methanol | 0.762 | High (protic, polar) |
| THF | 0.207 | Moderate (aprotic) |
| Ethanol | 0.654 | High (protic, polar) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
